molecular formula C23H17ClN4O6S B2563071 ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-44-2

ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2563071
CAS No.: 851948-44-2
M. Wt: 512.92
InChI Key: YCKLJRGSKUDJQX-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a substituted benzamide group and an ethyl carboxylate moiety. The compound’s crystallographic data, if available, would likely be refined using programs like SHELXL, a widely trusted tool for small-molecule structure determination due to its precision and adaptability .

The thieno-pyridazine scaffold is notable for its applications in medicinal chemistry, particularly in kinase inhibition and antimicrobial agents. The 4-chloro-3-nitrobenzamido group may enhance binding affinity to biological targets, while the ethyl carboxylate improves solubility for in vivo applications.

Properties

IUPAC Name

ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O6S/c1-3-34-23(31)19-15-11-35-21(25-20(29)13-6-9-16(24)17(10-13)28(32)33)18(15)22(30)27(26-19)14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKLJRGSKUDJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a synthetic organic compound belonging to the thienopyridazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in relation to various disease pathways.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClN2O3SC_{22}H_{22}ClN_{2}O_{3}S. Its structure features a fused ring system containing sulfur and nitrogen atoms, which is characteristic of thienopyridazines. The presence of the ethyl ester and the 4-chloro-3-nitrobenzamido group contributes to its unique chemical properties.

Property Value
Molecular Weight422.93 g/mol
Molecular FormulaC22H22ClN2O3S
LogP3.4718
Hydrogen Bond Acceptors6
Hydrogen Bond Donors2
Polar Surface Area68.078 Ų

Preliminary studies suggest that this compound may interact with various biological macromolecules, leading to modulation of specific molecular targets such as enzymes or receptors involved in disease pathways. This interaction could potentially result in therapeutic effects, although detailed investigations are necessary to elucidate its exact mechanism of action.

Biological Activity and Therapeutic Potential

Research indicates that compounds within the thienopyridazine class exhibit a broad range of biological activities, including:

  • Anticancer Activity : Studies have shown that derivatives of thienopyridazines can inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. The specific compound may share similar anticancer properties due to structural analogies with other active derivatives .
  • Antimicrobial Effects : Thienopyridazine derivatives have been evaluated for their antimicrobial properties. While specific data on this compound's antimicrobial activity is limited, its structural characteristics suggest potential efficacy against bacterial and fungal pathogens .

Case Studies and Research Findings

  • Anticancer Evaluation : A study focused on the synthesis and evaluation of thienopyridazine derivatives demonstrated significant anti-proliferative effects against human cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinities of thienopyridazine derivatives with various biological targets. These studies indicate that specific substitutions on the thienopyridazine core can significantly influence binding interactions and subsequently affect biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison:

Table 1: Structural and Functional Comparison

Property/Feature Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate Analog 1: Thieno[3,4-d]pyridazine with unsubstituted benzamido group Analog 2: Nitro-free derivative (e.g., 4-chlorobenzamido variant)
Electron-withdrawing groups 4-chloro, 3-nitro on benzamido; ethyl carboxylate None on benzamido; ethyl carboxylate 4-chloro on benzamido; ethyl carboxylate
Thermal stability Likely reduced due to nitro group (cf. DNTF in high-energy materials, where nitro groups lower stability ) Higher stability (no nitro) Moderate stability (chloro substituent only)
Solubility Moderate (polar carboxylate vs. hydrophobic aryl groups) Lower (lack of nitro reduces polarity) Similar to subject compound
Biological activity Potential kinase inhibition (nitro may enhance binding) Reduced activity (no nitro for target interaction) Activity dependent on chloro substituent

Key Findings:

Nitro Group Impact : The 3-nitro substituent likely enhances reactivity but reduces thermal stability compared to nitro-free analogs. This aligns with studies on nitro-containing compounds like DNTF, where nitro groups contribute to high energy but lower stability .

Chloro Substituent : The 4-chloro group may improve lipophilicity and target binding, similar to chlorinated pharmaceuticals (e.g., chlorambucil).

Ethyl Carboxylate : This ester group balances solubility and bioavailability, a feature shared with prodrugs like ethyl acetylsalicylic acid.

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